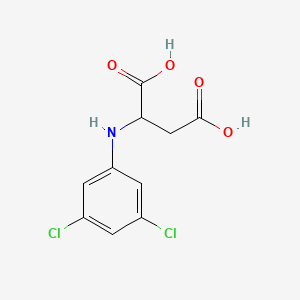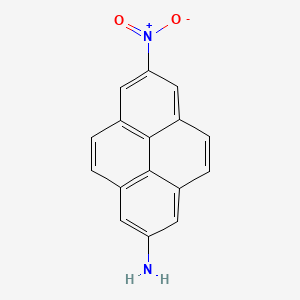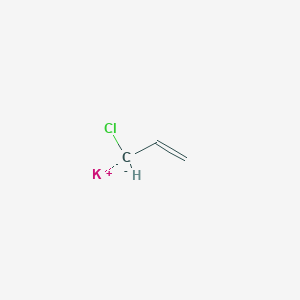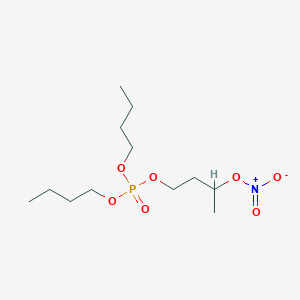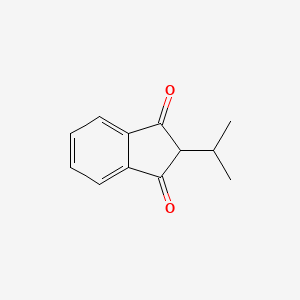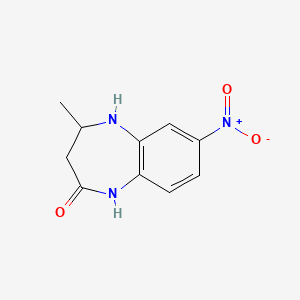![molecular formula C8H15Br3O4 B14284436 Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol CAS No. 136760-22-0](/img/structure/B14284436.png)
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 g/mol . It is known for its unique structure, which includes a tribromo group and an isopropyl ether moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol typically involves the reaction of tribromoacetic acid with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and purification steps like distillation or recrystallization.
Analyse Des Réactions Chimiques
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tribromo group to less halogenated derivatives or even to hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tribromo and isopropyl ether functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The tribromo group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The isopropyl ether moiety can affect the compound’s solubility and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol can be compared with other similar compounds, such as:
Tribromacetic acid: Similar in having a tribromo group but lacks the isopropyl ether moiety.
2,2,2-Tribromoethanol: Similar in having a tribromo group but lacks the acetic acid functionality.
2-Methylpropan-2-ol: Similar in having the isopropyl ether moiety but lacks the tribromo group.
The uniqueness of this compound lies in its combination of tribromo and isopropyl ether functionalities, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
136760-22-0 |
|---|---|
Formule moléculaire |
C8H15Br3O4 |
Poids moléculaire |
414.91 g/mol |
Nom IUPAC |
acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol |
InChI |
InChI=1S/C6H11Br3O2.C2H4O2/c1-5(2,3)11-4(10)6(7,8)9;1-2(3)4/h4,10H,1-3H3;1H3,(H,3,4) |
Clé InChI |
LUDWUOXUYXBAMA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


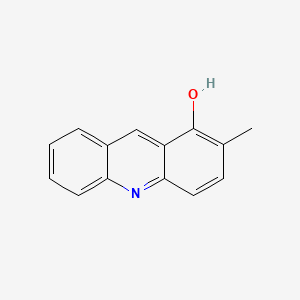
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
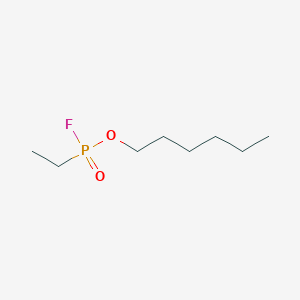
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
